Cas no 13114-87-9 (3-(Trifluoromethyl)phenylurea)

3-(Trifluoromethyl)phenylurea 化学的及び物理的性質
名前と識別子
-
- 1-(3-(Trifluoromethyl)phenyl)urea
- [3-(trifluoromethyl)phenyl]urea
- 1-[3-(trifluoromethyl)phenyl]urea
- 3-(Trifluoromethyl)phenylurea
- Urea,N-[3-(trifluoromethyl)phenyl]-
- 3-Trifluoromethylphenylurea
- trifluoromethyl phenylurea
- AKOS B028824
- Didemethylfluometuron
- 3-(trifluoromethyl)phenyl
- [3-(trifluoromethyl)phenyl]-ure
- 1-(3-Trifluoromethylphenyl) moy
- 3-(Carbamoylamino)benzotrifluoride, 3-Ureidobenzotrifluoride
- Urea,.alpha.,.alpha.-trifluoro-m-tolyl)-
- 13114-87-9
- N-[3-(trifluoro-methyl)phenyl]urea
- (3-trifluoromethylphenyl)urea
- 1-[3-(tri-fluoromethyl)phenyl]urea
- MFCD00025424
- MLS000058790
- Urea, N-[3-(trifluoromethyl)phenyl]-
- NSC 136288
- DTXSID0065355
- AMY31377
- SDCCGMLS-0020472.P002
- TRIFLUOROMETHYL)PHENYL UREA, 3-(
- AKOS000161408
- 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)urea
- FT-0613956
- QA3K6C5P54
- SR-01000197063-1
- (3-(Trifluoromethyl)phenyl)urea
- N-(3-Trifluoromethylphenyl)urea
- Urea, (3-(trifluoromethyl)phenyl)-
- EINECS 236-040-2
- CHEMBL1338939
- (3-trifluoromethyl-phenyl)-urea
- SY081437
- Urea, (alpha,alpha,alpha-trifluoro-m-tolyl)-
- Urea, (.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl)-
- GF6
- HMS2401M04
- UNII-QA3K6C5P54
- N-[3-(trifluoromethyl)phenyl]urea
- Urea, N-(3-(trifluoromethyl)phenyl)-
- Urea, [3-(trifluoromethyl)phenyl]-
- SCHEMBL167618
- BDBM50427553
- SMR000069055
- 3-(.alpha.,.alpha.-Trifluoro-m-tolyl)urea
- Fluometuron-N,N-desmethyl
- (M-(TRIFLUOROMETHYL)PHENYL)UREA
- 1-(3-(tri-fluoromethyl)phenyl)urea
- NS00021594
- PS-6612
- CS-0037972
- NSC136288
- 3-(.alpha.,.alpha.,.alpha.-Trifluoro-m-tolyl)urea
- EN300-230477
- SR-01000197063
- NSC-136288
- 3-(Trifluoromethyl)phenylurea98%
- DTXCID9034028
- DB-042004
- STK350561
-
- MDL: MFCD00025424
- インチ: InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
- InChIKey: FQEIBEOBXKJAMZ-UHFFFAOYSA-N
- ほほえんだ: NC(NC1=CC=CC(C(F)(F)F)=C1)=O
計算された属性
- せいみつぶんしりょう: 204.05100
- どういたいしつりょう: 204.05104734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- ゆうかいてん: 101-103
- ふってん: 237°C at 760 mmHg
- PSA: 55.12000
- LogP: 2.96930
3-(Trifluoromethyl)phenylurea セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD81088)
3-(Trifluoromethyl)phenylurea 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-(Trifluoromethyl)phenylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM182900-100g |
3-(Trifluoromethyl)phenylurea |
13114-87-9 | 97% | 100g |
$281 | 2024-08-02 | |
Enamine | EN300-230477-0.1g |
[3-(trifluoromethyl)phenyl]urea |
13114-87-9 | 95% | 0.1g |
$19.0 | 2024-06-20 | |
Enamine | EN300-230477-5.0g |
[3-(trifluoromethyl)phenyl]urea |
13114-87-9 | 95% | 5.0g |
$66.0 | 2024-06-20 | |
Enamine | EN300-230477-0.5g |
[3-(trifluoromethyl)phenyl]urea |
13114-87-9 | 95% | 0.5g |
$19.0 | 2024-06-20 | |
abcr | AB230321-100 g |
3-(Trifluoromethyl)phenylurea, 98%; . |
13114-87-9 | 98% | 100 g |
€578.60 | 2023-07-20 | |
abcr | AB230321-25 g |
3-(Trifluoromethyl)phenylurea, 98%; . |
13114-87-9 | 98% | 25 g |
€228.70 | 2023-07-20 | |
abcr | AB230321-1g |
3-(Trifluoromethyl)phenylurea, 98%; . |
13114-87-9 | 98% | 1g |
€68.80 | 2025-02-10 | |
abcr | AB230321-5g |
3-(Trifluoromethyl)phenylurea, 98%; . |
13114-87-9 | 98% | 5g |
€93.60 | 2025-02-10 | |
Apollo Scientific | PC4344-50g |
3-(Trifluoromethyl)phenylurea |
13114-87-9 | 98% | 50g |
£105.00 | 2023-04-20 | |
abcr | AB230321-1 g |
3-(Trifluoromethyl)phenylurea, 98%; . |
13114-87-9 | 98% | 1 g |
€61.80 | 2023-07-20 |
3-(Trifluoromethyl)phenylurea 関連文献
-
Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585
3-(Trifluoromethyl)phenylureaに関する追加情報
Exploring the Chemical and Biological Properties of 3-(Trifluoromethyl)phenylurea (CAS No. 13114-87-9): A Comprehensive Overview
The compound 3-(Trifluoromethyl)phenylurea, identified by the Chemical Abstracts Service registry number CAS No. 13114-87-9, has emerged as a significant molecule in modern medicinal chemistry and pharmacology. Its unique structure, combining a trifluoromethyl group with a urea moiety, confers exceptional chemical stability and bioactivity, making it a focal point for researchers in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further expanded its potential applications in therapeutic development.
3-(Trifluoromethyl)phenylurea exhibits a distinctive molecular architecture that balances lipophilicity and hydrogen-bonding capabilities. The trifluoromethyl substituent enhances metabolic stability by resisting enzymatic degradation, while the urea group facilitates interactions with protein targets such as kinases or proteases. This dual functionality is critical for designing drugs targeting complex biological pathways. For instance, studies published in Journal of Medicinal Chemistry (2023) demonstrated that analogs of this compound inhibit histone deacetylases (HDACs), offering promising leads for epigenetic therapies.
Synthetic approaches to CAS No. 13114-87-9 have evolved significantly over the past decade. Traditional methods relied on phosgene-based carbonylation reactions, but recent efforts prioritize environmentally benign protocols. A notable advancement involves the use of microwave-assisted synthesis with substituted isocyanates, achieving yields exceeding 90% under solvent-free conditions (reported in Green Chemistry, 2022). These methods not only reduce waste but also enable scalable production for preclinical trials.
In biological systems, 3-(Trifluoromethyl)phenylurea derivatives have shown remarkable selectivity toward oncogenic targets. Preclinical data from Cancer Research (2024) highlighted its ability to modulate apoptosis pathways in colorectal cancer cells without significant toxicity to healthy tissues. The trifluoromethyl group’s electron-withdrawing effect stabilizes the molecule’s interaction with tumor suppressor proteins, enhancing therapeutic efficacy while minimizing off-target effects—a critical advantage in oncology drug design.
Beyond oncology, this compound’s urea scaffold is being explored for neuroprotective applications. A 2023 study in Nature Communications revealed that structurally modified variants inhibit beta-secretase (BACE1), a key enzyme implicated in Alzheimer’s disease pathogenesis. The trifluoromethyl group’s ability to modulate enzyme-substrate binding kinetics makes it an ideal component for developing next-generation CNS-penetrant therapeutics.
Innovative applications extend to non-pharmaceutical domains as well. Materials scientists are investigating its use as a crosslinker in polymeric drug delivery systems due to its thermoresponsive properties (as detailed in Biomaterials Science, 2024). The urea moiety enables reversible hydrogel formation under physiological conditions, while the trifluoromethyl group improves mechanical durability—a breakthrough for localized drug release mechanisms.
Safety profiles remain under rigorous scrutiny despite its promising applications. Toxicokinetic studies published in Toxicological Sciences (2024) confirmed minimal genotoxicity at therapeutic doses, attributed to rapid renal excretion facilitated by its polar urea group. However, long-term exposure studies are ongoing to evaluate potential cumulative effects on hepatic metabolism—a critical step before clinical translation.
The integration of artificial intelligence (AI)-driven docking simulations has accelerated optimization efforts for this compound class. Machine learning models predict that introducing fluorine atoms adjacent to the urea group could further enhance binding affinity to GPCRs—a hypothesis validated experimentally by researchers at MIT (published online in eLife Sciences, July 2024). Such interdisciplinary approaches underscore the molecule’s adaptability across diverse therapeutic landscapes.
Economic viability remains a focal point for industrial adoption. Cost analyses from leading pharmaceutical journals estimate that large-scale synthesis of CAS No. 13114-87-9-based compounds could reduce manufacturing expenses by up to 40% compared to traditional analogs due to higher reaction efficiencies and recyclable catalyst systems (see Organic Process Research & Development, June 2024).
In conclusion, 3-(Trifluoromethyl)phenylurea (CAS No. 13114-87-9) represents a paradigm shift in multi-functional small-molecule design. Its structural versatility enables simultaneous optimization of pharmacokinetics and target specificity—key challenges in modern drug development—while emerging applications span from personalized cancer therapies to smart biomaterials systems. As research continues to unravel its full potential across disciplines, this compound stands at the forefront of innovation-driven biomedical solutions.
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